molecular formula C16H15NO B075244 1-(9-ethyl-9H-carbazol-3-yl)ethanone CAS No. 1484-04-4

1-(9-ethyl-9H-carbazol-3-yl)ethanone

Cat. No.: B075244
CAS No.: 1484-04-4
M. Wt: 237.3 g/mol
InChI Key: AAMBQMDRFSEKOF-UHFFFAOYSA-N
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Description

1-(9-ethyl-9H-carbazol-3-yl)ethanone is an organic compound with the molecular formula C16H15NO. It is a derivative of carbazole, a heterocyclic aromatic compound. This compound is known for its unique structural features, which include an ethyl group attached to the nitrogen atom of the carbazole ring and an ethanone group at the 3-position of the carbazole ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(9-ethyl-9H-carbazol-3-yl)ethanone can be synthesized through several methods. One common method involves the reaction of N-ethylcarbazole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization .

Another method involves the reaction of N-ethylcarbazole with acetic anhydride in the presence of a strong acid catalyst like sulfuric acid. This reaction also requires heating and results in the formation of this compound, which can be purified by column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial production may involve more rigorous purification techniques such as distillation and crystallization to ensure the high purity of the final product .

Mechanism of Action

The mechanism of action of 1-(9-ethyl-9H-carbazol-3-yl)ethanone involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as a fluorescent probe by binding to specific biomolecules and emitting fluorescence upon excitation with light. This property makes it useful for imaging and diagnostic applications .

In medicinal chemistry, the compound’s mechanism of action may involve the inhibition of specific enzymes or receptors, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases involved in cancer cell proliferation .

Comparison with Similar Compounds

1-(9-ethyl-9H-carbazol-3-yl)ethanone can be compared with other carbazole derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, which make it suitable for a wide range of applications in various fields of research .

Properties

IUPAC Name

1-(9-ethylcarbazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c1-3-17-15-7-5-4-6-13(15)14-10-12(11(2)18)8-9-16(14)17/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMBQMDRFSEKOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C(=O)C)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385731
Record name 1-(9-ethyl-9H-carbazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484-04-4
Record name 1-(9-ethyl-9H-carbazol-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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